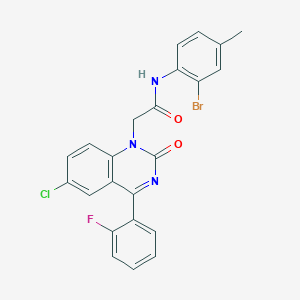

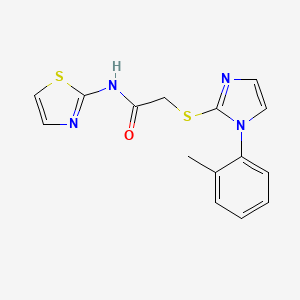

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

The study of isomorphous benzenesulfonamide crystal structures, determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, reveals the impact of chlorine atom positioning on crystal packing. This research highlights the significance of such molecular interactions in understanding the structural properties of benzenesulfonamides, potentially including our compound of interest. The findings may be pivotal for designing materials with desired crystal properties for various applications (J. Bats, T. M. Frost, & A. Hashmi, 2001).

Synthesis and Derivatization

The synthesis and derivatization of arylsulfonylthiophene and furan sulfonamides from the 3-arylsulfonyl heterocycle via chlorosulfonation have been explored. This process involves creating bromomethyl analogs, which serve as precursors to amine derivatives. Such methodologies are crucial for developing novel compounds with potential applications in drug development and material science (G. Hartman & W. Halczenko, 1990).

Photochemical and Photophysical Properties

Research on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their significant photochemical and photophysical properties. These properties are beneficial for applications in photodynamic therapy, especially in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of such compounds underline their potential as Type II photosensitizers in medical research (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Metabolism and Selectivity in Herbicide Development

The selectivity of chlorsulfuron, a compound structurally related to benzenesulfonamides, as a herbicide, is attributed to its metabolism by crop plants, which convert it to an inactive product. This research is crucial for developing selective herbicides that are safe for crops while effectively controlling weeds. Understanding the metabolic pathways can help in designing environmentally friendly agricultural chemicals (P. Sweetser, G. S. Schow, & J. M. Hutchison, 1982).

Gold(I)-Catalyzed Synthesis

A gold(I)-catalyzed cascade reaction has been used to synthesize a variety of N-(furan-3-ylmethylene)benzenesulfonamides. This innovative approach, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enhances the chemistry of gold carbenoids with group migration. Such synthetic methods may find applications in creating complex molecules for pharmaceuticals and materials science (Tao Wang, Long Huang, S. Shi, M. Rudolph, & A. Hashmi, 2014).

Propiedades

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c1-22-17-5-4-15(9-16(17)18)25(20,21)19(10-13-6-7-23-12-13)11-14-3-2-8-24-14/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMOLPNQVPACLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)